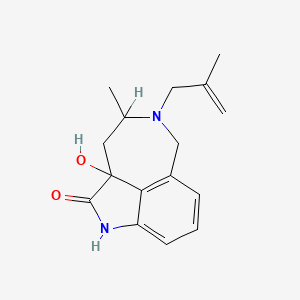
(+-)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate is a complex organic compound with a unique structure that includes an azepinoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate typically involves multi-step organic reactions. The process begins with the preparation of the azepinoindole core, followed by the introduction of the hydroxy, methyl, and propenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the monohydrochloride ethanolate form. The use of advanced analytical methods ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
(±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the azepinoindole core.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
(±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds with similar indole cores but different substituents.
Azepine Derivatives: Compounds with azepine rings that may or may not include indole structures.
Uniqueness
The uniqueness of (±)-3,4,5,6-Tetrahydro-2a-hydroxy-4-methyl-5-(2-methyl-2-propenyl)-2aH-azepino(5,4,3-cd)indol-2(1H)-one Monohydrochloride Ethanolate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
136723-28-9 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
1-hydroxy-11-methyl-10-(2-methylprop-2-enyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)8-18-9-12-5-4-6-13-14(12)16(20,7-11(18)3)15(19)17-13/h4-6,11,20H,1,7-9H2,2-3H3,(H,17,19) |
InChI 键 |
HHFCEHFUHAQKOH-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(C3=C(CN1CC(=C)C)C=CC=C3NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


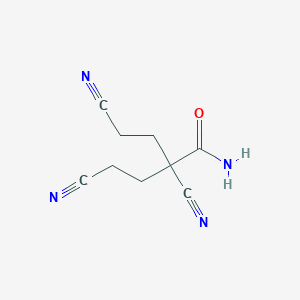
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
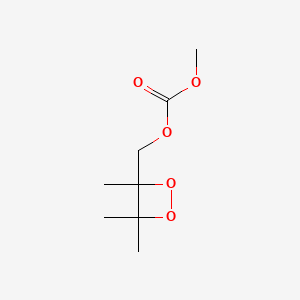

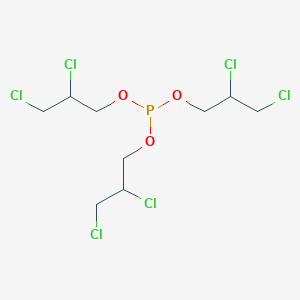
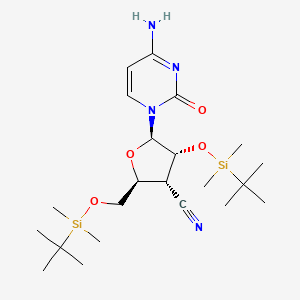
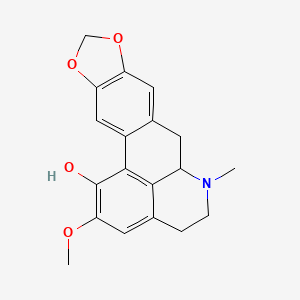
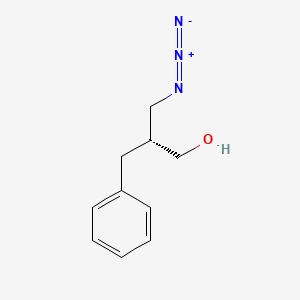
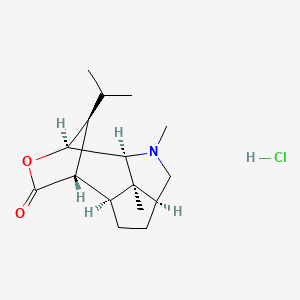
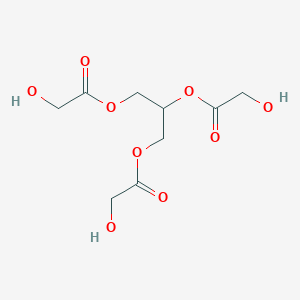
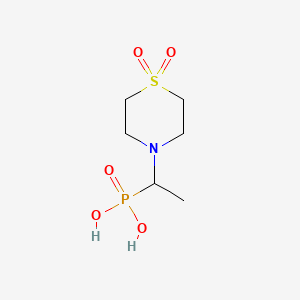
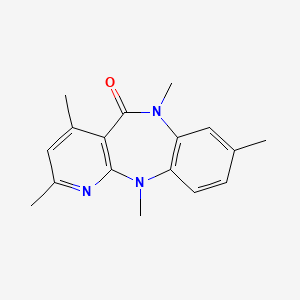
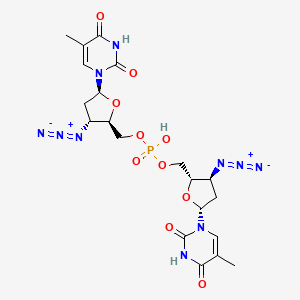
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
